molecular formula C42H76N2O17 B607369 Erythromycin glutamate CAS No. 16667-03-1

Erythromycin glutamate

Cat. No. B607369
CAS RN: 16667-03-1
M. Wt: 881.06
InChI Key: KNOXLRZTEFJWPE-OFWBJVIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin is a macrolide antibiotic used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis . It is used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones and other systems .


Synthesis Analysis

Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation resulted in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds . This facilitated cellular maintenance and erythromycin biosynthesis .


Molecular Structure Analysis

The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F and G . Out of the variety of ERY compounds, ERY A (ilotycin) is the primary constituent while ERY E and F are its metabolites .


Chemical Reactions Analysis

Erythromycin chromatography is best run at high pH. A mobile phase at acidic pH cannot be used because erythromycin is extremely acid labile .


Physical And Chemical Properties Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability .

Scientific Research Applications

Metabolic Profiling in Toxicity Studies

Erythromycin has been utilized in hepatic toxicity studies to mimic liver diseases, primarily for evaluating liver toxicity and understanding the underlying mechanisms. Metabolic profiling, specifically 1H NMR-based serum metabolomics, has been employed to discern metabolic alterations characteristic of erythromycin-induced liver toxicity. This includes increased serum levels of various metabolites such as glucose, glutamine, dimethylamine, malonate, choline, phosphocholine, and phospholipids, as well as decreased levels of other metabolites like isoleucine, leucine, valine, alanine, glutamate, citrate, glycerol, lactate, threonine, and more. These changes indicate a decrease in TCA cycle activity, enhanced fatty acid oxidation, disrupted lipid and amino acid metabolism, and oxidative stress. This method and its findings form the basis for future investigations into anti-hepatotoxic agents or hepatotoxicity of new drug formulations (Rawat et al., 2016).

Ecotoxicological Assessment

Erythromycin's environmental ubiquity raises concerns regarding its toxicity to non-target organisms like marine and freshwater species. Studies have explored its sub-lethal effects, revealing a complex interplay of mild oxidative stress, genotoxicity, and negligible effects on neurotransmission and energy metabolism in marine fish and microalgae. While some species like the gilthead seabream exhibit low vulnerability to erythromycin, the compound still shows potential for oxidative stress and DNA damage at environmentally relevant concentrations in other species. These findings stress the need for understanding erythromycin's impact on aquatic ecosystems (Rodrigues et al., 2016; Rodrigues et al., 2019; Wan et al., 2015).

Interaction with Cellular Metabolism

Investigations into how erythromycin affects cellular metabolism, especially under stress conditions, have been conducted. For instance, studies on Bacillus thuringiensis exposed to erythromycin have shown alterations in proteome, phospholipids, and membrane potentials, which indicate a significant interaction between erythromycin stress, protein interaction, and metabolism network. This interaction prompts changes in metabolic pathways, cellular processes, and membrane permeability, which can be instrumental in understanding erythromycin's role in cellular responses to pollutant stress (Zhou et al., 2018).

Pharmacodynamic Interactions and Antioxidant Responses

Erythromycin has also been studied for its pharmacodynamic interactions and antioxidant responses in various organisms. For instance, research on Egyptian Baladi bucks (Capra hircus) has shown that supplementation with Spirulina platensis alongside erythromycin can mitigate erythromycin-induced hepatotoxicity, indicating potential protective effects against drug-induced liver damage (Abdel-Daim, 2014).

Development of Immunoassays

The development of immunoassays for erythromycin detection, such as the competitive indirect enzyme-linked immunosorbent assay (ciELISA), has been a significant area of research. These assays, using monoclonal antibodies against erythromycin, are crucial for determining erythromycin levels in various samples like milk, ensuring safety and compliance in food production and veterinary practices (Wang et al., 2015).

Antibiotic Resistance Mechanisms

Understanding erythromycin's interaction with bacterial systems, especially concerning antibiotic resistance, has been a critical area of research. Studies have explored how bacteria, like Staphylococcus aureus, develop resistance to erythromycin, often involving mutations around the erythromycin binding site or alterations in ribosomal proteins affecting the drug's binding and efficacy. These insights are fundamental in combating antibiotic resistance and in the development of new therapeutic strategies (Halfon et al., 2019).

Safety And Hazards

Erythromycin should be handled with caution. Avoid any direct contact with the product. Material should be handled in a laboratory hood whenever possible . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Despite the interest in Erythromycin formulations, a review on them is lacking. Therefore, this work was aimed at reviewing all efforts made to encapsulate Erythromycin in formulations of various chemical compositions, sizes and morphologies .

properties

IUPAC Name

(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXLRZTEFJWPE-OFWBJVIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H76N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin glutamate

CAS RN

16667-03-1
Record name Erythromycin glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-glutamic acid, compound with erythromycin (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
KH Hinz, KW Lai - Tierarztliche Umschau, 1970 - cabdirect.org
The blood and tissue levels of erythromycin glutamate (EG) in laying hens, 7-12 months old, were determined after single i/m and oral doses and administration via the drinking water. …
Number of citations: 0 www.cabdirect.org
LA Devriese, GN Dutta - Journal of veterinary pharmacology …, 1984 - Wiley Online Library
… injection of 25 mg/kg of erythromycin glutamate in laying hens. Concentrations in the tissues … water dosages of 500 mg/ ml erythromycin glutamate, which represented an intake of 40 mg/…
Number of citations: 19 onlinelibrary.wiley.com
KW Lai
Number of citations: 0
R Froyman, L Deruyttere, LA Devriese - Avian Pathology, 1982 - Taylor & Francis
… After an oral dosage rate of 5 g of erythromycin glutamate per litre (317 mg/Kg body-weight), serum values do not exceed 1 ppm (Hinz and Lai, 1970). Chloramphenicol, however, is …
Number of citations: 8 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.